N,4-Dimethyl-3-(piperazin-1-yl)benzamid

Description

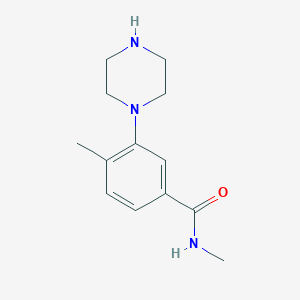

N,4-Dimethyl-3-(piperazin-1-yl)benzamide (CAS 1580741-47-4) is a benzamide derivative featuring a piperazine moiety substituted at the 3-position of the benzamide core and a methyl group at the 4-position. Its molecular formula is C₁₂H₁₇N₃O, with a molecular weight of 219.28 g/mol. The compound is characterized by a planar benzamide scaffold, which facilitates interactions with biological targets, particularly in kinase inhibition or receptor modulation contexts . Piperazine substitutions are common in medicinal chemistry due to their versatility in enhancing solubility, bioavailability, and target binding affinity.

Properties

CAS No. |

1018569-97-5 |

|---|---|

Molecular Formula |

C13H19N3O |

Molecular Weight |

233.31 g/mol |

IUPAC Name |

N,4-dimethyl-3-piperazin-1-ylbenzamide |

InChI |

InChI=1S/C13H19N3O/c1-10-3-4-11(13(17)14-2)9-12(10)16-7-5-15-6-8-16/h3-4,9,15H,5-8H2,1-2H3,(H,14,17) |

InChI Key |

RECSPIZGRBTPEC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC)N2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-Dimethyl-3-(piperazin-1-yl)benzamid typically involves the reaction of 4-dimethylaminobenzoyl chloride with piperazine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for mixing, reaction control, and purification. The use of continuous flow reactors could also be considered to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N,4-Dimethyl-3-(piperazin-1-yl)benzamid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

N,4-Dimethyl-3-(piperazin-1-yl)benzamid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of N,4-Dimethyl-3-(piperazin-1-yl)benzamid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various pharmacological effects, making the compound a candidate for drug development .

Comparison with Similar Compounds

Structural Comparisons

The following table highlights key structural features of N,4-Dimethyl-3-(piperazin-1-yl)benzamide and related benzamide/piperazine derivatives:

Key Observations:

- Piperazine Positioning : N,4-Dimethyl-3-(piperazin-1-yl)benzamide lacks the extended alkyl or aryl tails seen in more complex analogs (e.g., Imatinib derivatives), which may limit its target specificity .

- Substituent Effects : Halogenation (e.g., dichlorophenyl in ) or trifluoromethyl groups () improve lipophilicity and receptor binding compared to the simpler methyl group in the parent compound.

- Heterocyclic Additions : Thiazole () or pyrimidine () rings introduce additional hydrogen-bonding sites, critical for enzymatic inhibition.

Pharmacological and Biochemical Comparisons

Limited direct bioactivity data exists for N,4-Dimethyl-3-(piperazin-1-yl)benzamide, but insights can be drawn from structurally similar compounds:

Key Observations:

- Enzyme Inhibition : Bulkier substituents (e.g., trifluoromethyl in ) correlate with improved enzymatic inhibition, suggesting that N,4-Dimethyl-3-(piperazin-1-yl)benzamide may require functionalization for similar efficacy.

- Receptor Selectivity : Piperazine modifications with halogenated aryl groups () or sulfonyl moieties () significantly enhance receptor affinity compared to the parent compound’s simpler structure.

Physicochemical Properties:

Key Observations:

- LogP : The parent compound’s lower LogP (1.9) suggests reduced membrane permeability compared to halogenated analogs (LogP >3).

- Synthetic Complexity : N,4-Dimethyl-3-(piperazin-1-yl)benzamide’s simpler synthesis (2–3 steps) contrasts with multi-step routes for derivatives (e.g., 5–6 steps for Imatinib analogs ).

Biological Activity

N,4-Dimethyl-3-(piperazin-1-yl)benzamid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes research findings on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound this compound features a benzamide structure with a piperazine moiety. This structural configuration is often associated with enhanced biological activity due to the ability of piperazine derivatives to interact with various biological targets.

1. Antitumor Activity

Several studies have highlighted the antitumor potential of compounds related to this compound. In particular, the compound has shown promising inhibitory activity against various receptor tyrosine kinases, including:

- EGFR (Epidermal Growth Factor Receptor) : Inhibitory activity ranging from 21% to 65% was observed at certain concentrations, indicating potential as an anticancer agent .

- HER4 : Similar inhibitory effects comparable to imatinib were noted, suggesting a multifaceted mechanism of action against cancer cells .

The structure–activity relationship (SAR) studies indicate that modifications in the piperazine and benzamide portions can significantly influence potency and selectivity against different kinases.

2. Neuropharmacological Effects

Research has shown that derivatives of this compound exhibit high affinity for dopamine receptors, particularly D3 and D4 receptors. For instance:

- Compounds in this class have demonstrated nanomolar affinities for the D4 receptor while maintaining selectivity over D2 and other serotonin receptors .

- The ability to penetrate the blood-brain barrier suggests potential applications in treating neurological disorders such as schizophrenia or Parkinson's disease.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound derivatives:

| Compound | Target Receptor | IC50 (nM) | Selectivity |

|---|---|---|---|

| 10 | EGFR | 30 | High |

| 11 | HER4 | 25 | Moderate |

| 13 | D4 | 1.52 | >100-fold |

These results indicate that specific structural modifications can enhance selectivity and potency against targeted receptors.

In Vivo Studies

In vivo evaluations have further supported the therapeutic potential of these compounds:

- Studies reported rapid CNS penetration following administration, with promising pharmacokinetic profiles indicating low nonspecific binding and optimal lipophilicity for brain-targeted therapies .

The mechanisms by which this compound exerts its biological effects include:

- Receptor Modulation : The compound acts as a selective modulator for dopamine receptors, influencing neurotransmission pathways critical for mood regulation and cognition.

- Tyrosine Kinase Inhibition : The inhibition of receptor tyrosine kinases like EGFR contributes to its antitumor properties by disrupting signaling pathways essential for cancer cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.